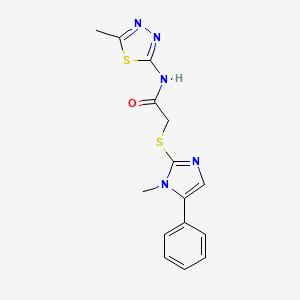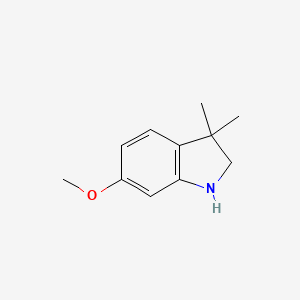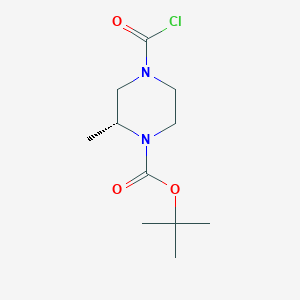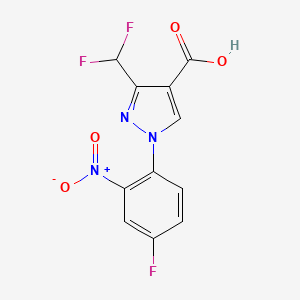
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This particular compound is of interest due to its potential biological activities, which may include anticancer properties as suggested by related compounds in the same chemical family .
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the reaction of chloroacetamide precursors with mercapto derivatives. For instance, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide can be reacted with various mercapto derivatives to yield a range of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides . Although the exact synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is not detailed, it is likely to follow a similar pathway involving the formation of a thioether bond.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and sometimes X-ray diffraction. These methods provide information about the molecular geometry, electronic structure, and intermolecular interactions. For example, a related compound was found to crystallize in the monoclinic space group P21/c, with specific unit cell dimensions . The molecular structure is further analyzed using theoretical computations like density functional theory (DFT), which helps in understanding the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, primarily due to their reactive sites, such as the thiazole ring and the thioether moiety. The reactivity can be assessed through global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP). These descriptors indicate whether the molecule is more electrophilic or nucleophilic in nature . Additionally, interactions with biological molecules, such as DNA bases, can be studied to understand the charge transfer processes, which are crucial for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, including the compound of interest, can be determined through experimental and theoretical methods. The thermodynamic properties, such as stability and temperature relations, can be calculated and provide insight into the behavior of the compound under different conditions. The stability of the molecule can also be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis . These properties are essential for understanding the compound's suitability for pharmaceutical applications.
Scientific Research Applications
Anticancer Applications
A series of compounds, including analogs of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, were synthesized and evaluated for their anticancer potential. These compounds demonstrated significant cytotoxic activities against various cancer cell lines. For instance, derivatives showed powerful cytotoxic results against breast cancer, highlighting their potential as anticancer agents. Such studies also incorporate molecular modeling and docking studies to evaluate the compound's interactions with cancer targets, providing insights into their mechanism of action and enhancing the design of more potent derivatives (Abu-Melha, 2021).
Antimicrobial and Antifungal Applications
Novel derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide have been investigated for their antimicrobial and antifungal efficacies. The structure-activity relationship (SAR) studies of these compounds provide essential insights into their potential as antimicrobial agents. These compounds exhibit significant activity against a variety of microbial and fungal strains, suggesting their utility in developing new antimicrobial therapies (Daraji et al., 2021).
Insecticidal Applications
Research into the insecticidal properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives revealed their efficacy against agricultural pests. One study synthesized various heterocycles incorporating the thiadiazole moiety and assessed their activity against the cotton leafworm, Spodoptera littoralis. These findings could contribute to the development of new insecticidal agents to protect crops from pests (Fadda et al., 2017).
Synthesis and Chemical Properties
Several studies have focused on the synthesis methodologies and chemical properties of compounds related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide. These include exploring cascade reactions for heterocyclic synthesis, determining acidity constants (pKa values), and investigating the compounds' structural aspects through crystallography. Such research provides valuable information for the synthesis of analogs with improved efficacy and reduced toxicity (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-10-18-19-14(23-10)17-13(21)9-22-15-16-8-12(20(15)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDJYSCJPBKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)
![5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine](/img/structure/B3001061.png)



![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide](/img/structure/B3001069.png)
![2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3001072.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3001074.png)
![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B3001076.png)
![5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B3001077.png)

